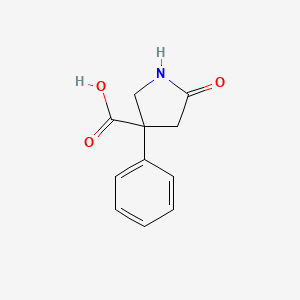

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-oxo-3-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-6-11(7-12-9,10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTMALRTSYUTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC1(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Significance of the Pyrrolidinone Core

The pyrrolidinone ring system is a cornerstone of numerous natural products and pharmacologically active compounds, making it a "privileged scaffold" in the field of drug discovery.[1][2] Its rigid, five-membered lactam structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. Within this important class of heterocycles, 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid emerges as a particularly valuable building block. The strategic placement of a phenyl group and a carboxylic acid at the C3 position offers a unique combination of steric, electronic, and functional properties, paving the way for the synthesis of a diverse array of complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is characterized by a central pyrrolidin-2-one ring with a phenyl and a carboxylic acid group geminally substituted at the C3 position. The presence of a stereocenter at C3 implies that the molecule can exist as a racemic mixture of (R) and (S) enantiomers.

Caption: Chemical Structure of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.

Table 1: Physicochemical Properties of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 58024-63-8 | [3] |

| Molecular Formula | C₁₁H₁₁NO₃ | [4] |

| Molecular Weight | 205.21 g/mol | [4] |

| Appearance | White to off-white powder/solid | [5][6] |

| Melting Point | 228-229 °C | [5] |

| pKa (predicted) | ~4.5 (Carboxylic Acid) | Inferred from similar structures[3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base. Limited solubility in water and nonpolar organic solvents. | Inferred from structure |

Synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid

The most common and direct route to N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the condensation of itaconic acid with a primary amine.[7][8] For the synthesis of the N-unsubstituted title compound, a variation of this method can be employed, followed by deprotection if a protecting group strategy is used. A plausible and efficient synthesis is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.

Experimental Protocol

Materials:

-

Itaconic acid

-

Aniline

-

High-boiling point solvent (e.g., ethylene glycol, Dowtherm A)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of itaconic acid and aniline in a high-boiling point solvent.

-

Reaction: Heat the mixture to reflux (typically 140-165 °C) for 4-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker of cold water, which should precipitate the crude product.

-

Filter the solid and wash with cold water.

-

To purify, dissolve the crude solid in an aqueous solution of sodium hydroxide.

-

Wash the aqueous solution with ethyl acetate to remove any non-acidic impurities.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the purified product.

-

-

Isolation and Drying:

-

Filter the purified solid and wash with cold water until the washings are neutral.

-

Dry the product under vacuum to yield 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid as a solid.

-

Note: While this protocol describes the synthesis of the N-phenyl derivative, the synthesis of the title compound (with an NH in the ring) would require a different strategy, likely involving a protected amine or a different cyclization precursor, followed by a deprotection step. However, the N-phenyl derivative is a common precursor for further functionalization.[9]

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.2-7.6 ppm (m, 5H): Aromatic protons of the phenyl ring.

-

δ 3.8-4.0 ppm (m, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).

-

δ 2.6-3.0 ppm (m, 2H): Methylene protons of the pyrrolidinone ring (-CH₂-CO-).

-

δ ~3.5 ppm (m, 1H): Methine proton at C3 (-CH-COOH).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~175 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~172 ppm: Carbonyl carbon of the lactam.

-

δ ~135-140 ppm: Quaternary carbon of the phenyl ring attached to the pyrrolidinone.

-

δ ~120-130 ppm: Carbons of the phenyl ring.

-

δ ~50 ppm: Methylene carbon adjacent to the nitrogen.

-

δ ~45-50 ppm: Methine carbon at C3.

-

δ ~35 ppm: Methylene carbon at C4.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretch if present.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1680 cm⁻¹ (strong): C=O stretch of the lactam.

-

~1600, 1495 cm⁻¹: C=C stretching of the aromatic ring.

Applications in Drug Discovery and Medicinal Chemistry

The 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Antimicrobial Agents

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their antibacterial and antifungal properties.[8][10] The core structure can be functionalized to interact with specific microbial targets. For instance, the synthesis of Mannich bases from 5-oxo-1-phenylpyrrolidine-3-carboxylic acid has yielded compounds with activity against Gram-positive and Gram-negative bacteria.[9]

Anticancer Agents

The pyrrolidinone scaffold is present in several natural products with anticancer activity.[2] Synthetic derivatives of 5-oxopyrrolidine-3-carboxylic acid have been designed and evaluated as potential anticancer agents, with some compounds showing potent cytotoxic effects against various cancer cell lines.[10]

Enzyme Inhibitors

The rigid structure of the pyrrolidinone ring makes it an excellent scaffold for designing enzyme inhibitors. For example, derivatives have been explored as inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease, and as inhibitors of matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.[2]

Central Nervous System (CNS) Active Agents

The pyrrolidinone core is also found in nootropic drugs and other CNS-active compounds. The ability to introduce various substituents on the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid framework allows for the modulation of properties like lipophilicity and polarity, which are crucial for blood-brain barrier penetration. Recent patent literature has described 5-oxopyrrolidine-3-carboxamides as inhibitors of the Nav1.8 sodium channel, a target for the treatment of pain.[12]

Conclusion and Future Perspectives

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functionalization points—the carboxylic acid, the phenyl ring, and the lactam nitrogen—provide a rich platform for the generation of diverse chemical libraries. While much of the existing research has focused on its derivatives, the core scaffold itself holds significant potential.

Future research in this area will likely focus on the stereoselective synthesis of enantiomerically pure 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid to investigate the differential biological activities of its (R) and (S) forms. Furthermore, the exploration of this scaffold in new therapeutic areas, driven by computational modeling and high-throughput screening, is expected to uncover novel bioactive compounds with improved efficacy and safety profiles. The continued investigation of this "privileged scaffold" will undoubtedly contribute to the advancement of drug discovery and development.

References

- Devi, P., Bishnoi, A., Srivastava, K., Kumar, S., Srivastava, A., & Fatma, S. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(05), 271-276.

- Devi, P., Bishnoi, A., Srivastava, K., Kumar, S., Srivastava, A., & Fatma, S. (2018). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research.

- Kavala, V., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Request PDF.

- Gudelis, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.

- Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Request PDF.

- Sigma-Aldrich. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.

- Sigma-Aldrich. 5-oxo-3-phenylpyrrolidine-3-carboxylic acid.

- MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid.

- Santa Cruz Biotechnology. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.

- Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters.

- ChemicalBook. (1'S, 3S)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid.

- Nagasree, K., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the.

- Valavi, G., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(21), 7589.

- Ningbo Inno Pharmchem Co.,Ltd. (2024).

- Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-oxo-3-phenylpyrrolidine-3-carboxylic acid | 58024-63-8 [sigmaaldrich.cn]

- 4. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | CAS 39629-86-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: An In-depth Technical Guide to the Biological Activity of 5-Oxo-3-phenylpyrrolidine-3-carboxylic Acid and its Derivatives

This technical guide provides a comprehensive exploration of the biological activities associated with the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this versatile chemical entity. We will examine the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Prominence of the Pyrrolidine Ring in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry and drug discovery.[1][2] Its prevalence in natural products, most notably the amino acid proline, and its synthetic tractability have established it as a "versatile scaffold" for the development of novel therapeutic agents.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring facilitates the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and desirable pharmacological profiles.[1][2] This enhanced three-dimensional coverage, a phenomenon known as "pseudorotation," coupled with the potential for multiple stereogenic centers, offers a rich platform for generating diverse molecular architectures with a broad spectrum of biological activities.[1][2]

Pyrrolidine-containing compounds have demonstrated a remarkable breadth of pharmacological effects, positioning them as valuable leads in numerous therapeutic areas.[1][3] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[1][3] The strategic functionalization of the pyrrolidine ring is key to fine-tuning these activities and developing potent and selective drug candidates.[1]

The Core Scaffold: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid

The compound 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid serves as a foundational structure for a diverse library of biologically active derivatives. Its core structure features a pyrrolidinone ring, a phenyl group, and a carboxylic acid moiety, all of which present opportunities for chemical modification to modulate its physicochemical and pharmacological properties.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives is often achieved through multi-step reactions. A general approach involves the reaction of amines with itaconic acid or its derivatives. For instance, 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be prepared by the cyclization of 2-methylenesuccinic acid with various aliphatic, aromatic, and heterocyclic amines.[4]

A library of 6-(5-oxo-1-phenylpyrrolidine-3-yl)pyrimidine-5-carboxamides was prepared through a five-step transformation of itaconic acid.[5] This was followed by parallel amidation of the resulting carboxylic acids with a series of aliphatic amines to yield the final carboxamides in good overall yields and high purity.[5]

Another approach involves the synthesis of novel Mannich bases of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which have been investigated for their antimicrobial properties.[6] The synthesis of these derivatives generally proceeds under mild conditions, resulting in moderate to good yields.[6]

The following diagram illustrates a generalized synthetic workflow for the derivatization of the 5-oxopyrrolidine-3-carboxylic acid scaffold.

Caption: Generalized workflow for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives.

Biological Activities of 5-Oxo-3-phenylpyrrolidine-3-carboxylic Acid Derivatives

The derivatization of the 5-oxo-3-phenylpyrrolidine-3-carboxylic acid core has yielded compounds with a wide array of biological activities. The following sections detail some of the most significant findings.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with various substituted analogs exhibiting potent cytotoxicity against a range of cancer cell lines.[1] For example, a series of novel 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties were synthesized and evaluated for their in vitro anticancer activity.[7] Compounds 18–22 from this series demonstrated the most potent anticancer activity against A549 lung cancer cells.[7]

In another study, pyrrolidine-containing derivatives were designed and synthesized as antagonists of the chemokine receptor CXCR4, which plays a crucial role in cancer metastasis.[3] One compound, which incorporates pyridine, piperazine, and pyrimidine moieties along with the pyrrolidine ring, was identified as a potent CXCR4 antagonist with a strong binding affinity (IC50 = 79 nM) and the ability to inhibit CXCL12-induced cytosolic calcium flux (IC50 = 0.25 nM).[3]

Antimicrobial Activity

The pyrrolidine scaffold is a key component in many antimicrobial agents. A number of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[6] The results indicated that several of these compounds exhibited moderate to good activity against the tested microbes.[8]

Furthermore, a study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its hydrazide derivatives revealed potent antibacterial activity.[9] Notably, a hydrazone derivative with a 5-nitrothien-2-yl fragment surpassed the activity of the control antibiotic cefuroxime against almost all tested bacterial strains.[9] This compound also showed excellent results in disrupting S. aureus and E. coli biofilms.[9]

The following table summarizes the minimum inhibitory concentrations (MIC) of selected 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives against various bacterial strains.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| 5d | Moderate Activity | Moderate Activity | Moderate Activity | [6][8] |

| 5e | Moderate Activity | Moderate Activity | Moderate Activity | [6][8] |

| 5f | Moderate Activity | Moderate Activity | Moderate Activity | [6][8] |

| 5g | Good Activity | Good Activity | Good Activity | [6][8] |

| Hydrazone with 5-nitrothien-2-yl | <7.8 | <7.8 | <7.8 | [9] |

| Cefuroxime (Control) | 7.8 | - | - | [9] |

Anti-inflammatory Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their anti-inflammatory potential. A series of new derivatives were synthesized and screened for their activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in inflammatory processes.[10][11] Several of the synthesized compounds, particularly 3d, 3e, and 3f, showed promising activity against these MMPs.[10][11]

Anticonvulsant Activity

The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the design of anticonvulsant agents.[1] While direct studies on the anticonvulsant activity of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid are limited, the broader class of oxopyrrolidines has shown potential in this area.[10]

Enzyme Inhibition

The versatility of the pyrrolidine scaffold extends to the design of potent and selective enzyme inhibitors. Derivatives have been successfully developed as inhibitors of various enzymes implicated in disease, such as α-glucosidase and dipeptidyl peptidase-IV (DPP-IV) for diabetes management, and N-acylethanolamine acid amidase (NAAA) for inflammatory conditions.[1]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxylic acid derivatives.

General Procedure for the Synthesis of 2-Substituted-5-oxopyrrolidine-3-carboxylic acid derivatives

This protocol is adapted from the synthesis of anti-inflammatory 5-oxopyrrolidine-3-carboxylic acid derivatives.[10][11]

-

Schiff Base Formation: Dissolve the starting acetohydrazide derivative and an appropriate aromatic aldehyde in a 1:1 molar ratio in ethanol.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Reflux the mixture for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter the precipitated product.

-

Cyclization with Succinic Anhydride: Dissolve the purified Schiff base (0.135 mol) and succinic anhydride (0.15 mol) in anhydrous toluene (150 ml).

-

Stir the reaction mixture under a nitrogen atmosphere for 24 hours at 40 °C.

-

Monitor the reaction progress by TLC (n-hexane: EtOH, 10:7).

-

Cool the mixture to room temperature and filter the solid product.

-

Purify the product by extraction with ethyl acetate after the addition of sodium carbonate.

-

Treat the aqueous layer with phosphoric acid to precipitate the final product.

-

Recrystallize the solid product from hot ethanol to obtain pure crystals.

-

Characterize the final compounds using elemental analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antibacterial Screening Protocol (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

-

Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., S. aureus, E. coli) overnight in an appropriate broth medium.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (broth with bacteria, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following diagram illustrates the workflow for in vitro antibacterial screening.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Conclusion and Future Perspectives

The 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. The research highlighted in this guide demonstrates the significant potential of this chemical class in the development of novel therapeutics for a range of diseases, including cancer, bacterial infections, and inflammatory disorders.

Future research in this area should focus on several key aspects:

-

Expansion of Chemical Diversity: The synthesis of new libraries of derivatives with novel substitutions will be crucial for exploring a wider range of biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their rational design and optimization.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Refinement: Continued investigation into the SAR of this scaffold will enable the design of more potent and selective drug candidates with improved therapeutic indices.

By leveraging the insights and methodologies presented in this technical guide, researchers can continue to unlock the full therapeutic potential of the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold and contribute to the development of the next generation of innovative medicines.

References

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]

-

Gümüş, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN J. Chem, 13(2), 1054-1062. Available at: [Link]

-

Ahmad, A., et al. (2018). Synthesis and Biological Evaluation of Novel 5-Oxo-1- Phenylpyrrolidine-3-Carboxylic Acid Analogs. Zeitschrift für Naturforschung C, 73(9-10), 389-397. Available at: [Link]

-

Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5009. Available at: [Link]

-

Serkov, S. A., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 55(3), 249-251. Available at: [Link]

-

Serkov, S. A., et al. (2023). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 59(8), 585-591. Available at: [Link]

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

-

Sova, M., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5604-5625. Available at: [Link]

-

Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. Available at: [Link]

-

Ahmad, A., et al. (2018). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. Available at: [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 16(6), 896. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

"5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for the Novel Compound: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid

Abstract

The identification and characterization of novel chemical entities are foundational to therapeutic innovation. 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid represents a unique structural scaffold with the potential for diverse biological activities. However, as a novel compound, its mechanism of action remains uncharacterized. This guide, intended for researchers and drug development professionals, outlines a comprehensive, multi-pronged strategy for systematically elucidating the compound's biological targets and mechanism of action. Adopting the perspective of a senior application scientist, this document moves beyond a simple recitation of facts to provide a strategic roadmap for investigation, grounded in scientific integrity and supported by detailed, actionable protocols.

Introduction and Structural Analysis

5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is a small molecule characterized by a rigid pyrrolidinone (a five-membered lactam) core. The structure is further defined by a phenyl group and a carboxylic acid moiety, both attached to the same carbon atom (C3). This unique arrangement presents several features that suggest potential biological activity:

-

The Pyrrolidinone Core: This scaffold is a common feature in many pharmaceuticals. For instance, Piracetam, a nootropic agent, is based on a 2-pyrrolidinone structure. The lactam portion of the ring is a cyclic amide, which can participate in hydrogen bonding with biological targets.

-

GABA-like Structure: The pyrrolidinone ring can be considered a constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural similarity suggests a potential interaction with GABA receptors or related targets.

-

The Phenyl Group: The bulky, hydrophobic phenyl group can engage in van der Waals and π-π stacking interactions, often contributing to high-affinity binding with protein targets.

-

The Carboxylic Acid: This acidic group is often crucial for interacting with positively charged residues (like lysine or arginine) in a protein's active site or binding pocket. It also imparts a negative charge at physiological pH, influencing the molecule's solubility and transport properties.

Given these features, we can hypothesize several potential classes of biological targets.

Hypothesis Generation: Potential Mechanisms of Action

Based on the structural analysis, we can formulate several testable hypotheses for the mechanism of action of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.

Hypothesis 1: Modulation of GABAergic Systems

The structural similarity to GABA is a strong indicator that the compound may interact with components of the GABAergic system. Potential targets include:

-

GABA Receptors (GABA-A, GABA-B): The compound could act as an agonist, antagonist, or allosteric modulator of these receptors.

-

GABA Transporters (GATs): It might inhibit the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and enhancing inhibitory neurotransmission.

-

GABA-transaminase (GABA-T): Inhibition of this enzyme would prevent the breakdown of GABA, leading to a similar increase in its levels.

Hypothesis 2: Enzyme Inhibition

The carboxylic acid group is a common feature in many enzyme inhibitors, where it can chelate metal ions or interact with catalytic residues. Potential enzyme targets could include:

-

Matrix Metalloproteinases (MMPs): Many MMP inhibitors utilize a carboxylate group to coordinate with the zinc ion in the active site.

-

Peptidases and Proteases: The rigid scaffold could position the carboxylic acid to interfere with peptide bond hydrolysis.

Hypothesis 3: Ion Channel Modulation

The combination of a rigid core and charged/hydrophobic groups suggests potential interactions with the complex structures of ion channels. The compound could act as a blocker or modulator of various voltage-gated or ligand-gated ion channels.

The following diagram illustrates the initial hypothesis-driven workflow for target identification.

Caption: Hypothesis-driven workflow for target identification.

In Vitro Experimental Validation

Once hypotheses are formulated, a systematic in vitro screening process is essential to identify and validate the primary biological target(s).

Primary Screening: Radioligand Binding Assays

To test the hypothesis of GABA receptor interaction, a competitive radioligand binding assay is a robust first step. This assay determines if our compound can displace a known radioactive ligand from its receptor.

Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor

-

Preparation of Membranes:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (crude membrane preparation) in fresh buffer and store at -80°C. Determine protein concentration using a Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

-

25 µL of [³H]-Muscimol (a GABA-A agonist radioligand) at a final concentration of 2 nM.

-

25 µL of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid at various concentrations (e.g., from 1 nM to 100 µM).

-

For non-specific binding, use a high concentration of unlabeled GABA (1 mM).

-

For total binding, use buffer instead of the test compound.

-

-

-

Incubation and Termination:

-

Add 100 µL of the membrane preparation (containing ~100 µg of protein) to each well.

-

Incubate the plate for 60 minutes at 4°C.

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), followed by three quick washes with ice-cold assay buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

-

Data Interpretation:

A low IC₅₀ value indicates a high affinity of the compound for the GABA-A receptor. This would provide strong evidence for a direct interaction.

| Compound | IC₅₀ (nM) for [³H]-Muscimol Displacement |

| GABA (positive control) | 15 |

| 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid | (Experimental Result) |

| Unrelated Compound (negative control) | > 100,000 |

Secondary Screening: Functional Assays

If binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (alters the receptor's response to its natural ligand)?

Protocol: Electrophysiology Assay using Patch-Clamp

This technique directly measures the flow of ions through the GABA-A receptor channel in response to the compound.

-

Cell Preparation:

-

Use a cell line stably expressing the human GABA-A receptor (e.g., HEK293 cells).

-

Culture the cells on glass coverslips until they are ready for recording.

-

-

Recording Setup:

-

Transfer a coverslip to the recording chamber of a patch-clamp microscope and perfuse with an extracellular solution.

-

Use a glass micropipette filled with an intracellular solution to form a high-resistance seal ("giga-seal") with the membrane of a single cell.

-

Apply a brief pulse of suction to rupture the cell membrane, achieving the "whole-cell" configuration.

-

Clamp the voltage of the cell at -60 mV.

-

-

Compound Application and Data Acquisition:

-

Establish a baseline recording of the current.

-

Apply a known concentration of GABA to the cell to elicit a characteristic inward chloride current.

-

After washout, apply 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid alone. An inward current would indicate agonist activity.

-

To test for antagonist activity, co-apply the compound with GABA. A reduction in the GABA-elicited current would indicate antagonism.

-

Record the currents using an amplifier and digitizer.

-

Data Interpretation:

The results from the patch-clamp experiment will definitively classify the compound's functional effect on the GABA-A receptor.

| Experimental Condition | Observed Current (pA) | Interpretation |

| Baseline | ~0 | No channel activity |

| GABA (10 µM) | -500 | Agonist activation |

| Test Compound (10 µM) | (Experimental Result) | (e.g., -450 for agonist, 0 for no effect) |

| Test Compound + GABA | (Experimental Result) | (e.g., -100 for antagonist) |

The following diagram illustrates the workflow from a positive binding result to functional characterization.

Caption: Workflow for functional characterization post-binding.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action for a novel compound, 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid. By starting with a structural analysis to generate rational hypotheses and then employing a tiered in vitro testing strategy—from binding assays to functional characterization—researchers can efficiently identify and validate the compound's biological target and mode of action.

Should the GABAergic hypothesis prove fruitful, future directions would include:

-

Subtype Selectivity: Investigating the compound's affinity for different GABA-A receptor subunit compositions.

-

In Vivo Studies: Assessing the compound's effects on animal models of anxiety, epilepsy, or other CNS disorders.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

This structured approach ensures that the investigation is both comprehensive and efficient, maximizing the potential for discovering a novel therapeutic agent.

References

Due to the nature of this guide focusing on a novel, uncharacterized compound, the references provided are to established methodologies and related concepts rather than to studies on the specific molecule itself.

-

Principles of Radioligand Binding Assays. Source: Current Protocols in Pharmacology. URL:[Link]

-

The Patch-Clamp Technique. Source: NobelPrize.org. URL:[Link]

-

GABA-A Receptor Structure and Function. Source: Pharmacological Reviews. URL:[Link]

-

Bradford Protein Assay. Source: Bio-Rad Laboratories. URL:[Link]

In silico modeling of "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" interactions

From Quantum Mechanical Optimization to GPCR Modulation

Executive Summary

The 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold (CAS 58024-63-8) represents a privileged

This technical guide details a rigorous in silico workflow for modeling this compound. Unlike standard high-throughput screening protocols, this guide addresses the specific challenges of the scaffold: quaternary stereochemistry , pH-dependent ionization , and membrane-bound target dynamics .

Part 1: Ligand Preparation & Quantum Mechanical Refinement

The biological activity of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is dictated by its stereochemistry and ionization state. Standard force field preparations often fail to capture the strain energy of the quaternary center accurately.

1.1 Stereochemical Enumeration

The C3 position is chiral. Because the biological activity often resides in a specific enantiomer (typically the S-isomer for glutamate mimics, though target-dependent), both (3R) and (3S) enantiomers must be modeled explicitly.

1.2 Ionization & Tautomerism

At physiological pH (7.4), the carboxylic acid group (

-

Protocol: Generate states at pH

using Epik or MoKa. -

Critical Check: Ensure the lactam carbonyl does not undergo enolization in the model unless specific catalytic conditions suggest it.

1.3 DFT Geometry Optimization

To resolve the steric clash potential between the phenyl ring and the carboxylic acid at the quaternary center, Density Functional Theory (DFT) optimization is required before docking.

Protocol:

-

Software: Jaguar (Schrödinger) or Gaussian.

-

Theory Level: B3LYP-D3/6-31G++ . The D3 dispersion correction is vital for capturing the intramolecular

-interaction between the phenyl ring and the lactam amide. -

Solvation: PBF (Poisson-Boltzmann Finite) water model. Gas-phase optimizations are invalid for this highly polar scaffold.

Part 2: Target Selection & System Setup (Case Study: GLP-1R)

Given the scaffold's relevance to metabolic disorders [1], we utilize the Glucagon-like peptide-1 receptor (GLP-1R) as the primary target. Small molecule modulators of GLP-1R often bind to the transmembrane domain (TMD), distinct from the orthosteric peptide site.

2.1 Structure Retrieval & Cleaning[1]

-

Source: RCSB PDB.[1]

-

Selection: PDB ID: 6X18 (GLP-1R bound to small molecule agonist TT-OAD2). This structure provides a validated small-molecule binding pocket within the TMD.

-

Preprocessing:

-

Remove non-essential water molecules (retain waters bridging TMs).

-

Model missing loops using Prime (homology modeling).

-

Protonation: Assign H-bond networks at pH 7.4 using PROPKA. Histidine tautomers in the TMD are critical for ligand recognition.

-

2.2 Membrane Embedding

Since GLP-1R is a GPCR, vacuum or solvent-only simulations are insufficient.

-

Matrix: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

-

Placement: Align the transmembrane helices (TM1-TM7) along the Z-axis perpendicular to the membrane.

Part 3: Induced-Fit Docking (IFD)

The rigid-receptor assumption fails for this scaffold because the bulky phenyl group requires displacement of transmembrane residues (e.g., Trp or Phe side chains) to fit into the cryptic pocket.

Methodology:

-

Grid Generation: Centered on the known small-molecule binding site (transmembrane pocket), not the extracellular domain.

-

Initial Glide Docking: Softened van der Waals radii (scaling factor 0.5) to allow slight clashes.

-

Prime Side-Chain Prediction: Residues within 5 Å of the ligand are refined.

-

Re-Docking: Standard precision (SP) docking into the optimized pocket.

Scoring Analysis: Focus on Coulombic interactions between the carboxylate of the ligand and positively charged residues (e.g., Arg/Lys) in the receptor TMD.

Part 4: Molecular Dynamics (MD) Simulation

MD is the "trustworthiness" step. It validates whether the docked pose is stable in a hydrated, membrane environment.

4.1 Simulation Protocol (GROMACS/Amber)

-

Force Field:

-

Solvation: TIP3P water box, neutralized with 0.15 M NaCl.

-

Equilibration:

-

NVT (1 ns): Restrain protein/ligand heavy atoms; allow lipids to pack.

-

NPT (5 ns): Release lipid restraints; maintain 1 atm pressure (Berendsen barostat).

-

-

Production Run: 100 ns, NPT, 310 K, Parrinello-Rahman barostat.

4.2 Trajectory Analysis[1]

-

RMSD: Ligand RMSD < 2.5 Å relative to the protein backbone indicates stability.[1]

-

H-Bond Lifetime: Calculate the occupancy of the key salt bridge between the ligand carboxylate and the receptor.

-

Clustering: Cluster the trajectory to identify the most populated metastable state.[1]

Part 5: Visualization of Workflows & Pathways

5.1 In Silico Modeling Workflow

The following diagram outlines the decision matrix for modeling the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold.

Caption: Figure 1. End-to-end computational workflow for profiling the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold.

5.2 GLP-1R Signaling Pathway Activation

Understanding the downstream effect of binding is crucial. This diagram illustrates the G-protein activation pathway triggered by the scaffold's modulation.

Caption: Figure 2.[2] Signal transduction pathway for GLP-1R agonists/modulators leading to insulin secretion.

Part 6: Quantitative Data Summary

The following table summarizes the expected physicochemical parameters and simulation benchmarks for a successful candidate based on this scaffold.

| Parameter | Value / Range | Significance |

| Molecular Weight | ~221.2 Da | Fragment-like; high ligand efficiency potential. |

| LogP (Predicted) | 0.5 – 1.2 | Optimal for oral bioavailability; low lipophilicity risk. |

| TPSA | ~66 Ų | Good membrane permeability (Target < 140 Ų). |

| Rotatable Bonds | 2 | Rigid scaffold; low entropic penalty upon binding.[1] |

| MD RMSD (Stable) | < 2.5 Å | Indicates stable binding mode in the pocket. |

| H-Bond Occupancy | > 60% | Critical for carboxylate-Arg/Lys interaction. |

References

-

Modulators of G-protein Coupled Receptors . Patent WO2022241287A2. Google Patents.[1] Available at:

-

Structure of the GLP-1 receptor bound to the non-peptide agonist TT-OAD2 . RCSB Protein Data Bank.[1] Available at: [Link]

-

Synthesis and Characterization of Some Novel γ-Lactams . ResearchGate.[1] Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid

Introduction: The Quest for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] The pyrrolidine scaffold is a significant pharmacophore in medicinal chemistry, present in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial properties.[2] This document provides a comprehensive guide for the in vitro evaluation of "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid," a compound belonging to this promising class, against a panel of clinically relevant microbial strains. While many derivatives of 5-oxopyrrolidine have been synthesized and tested, demonstrating activity against both Gram-positive and Gram-negative bacteria[2][3][4], this protocol focuses on establishing a baseline antimicrobial profile for the parent compound.

These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein are based on established methodologies for antimicrobial susceptibility testing (AST), ensuring robust and reproducible data generation.[5][6][7] The primary objectives of these assays are to determine the minimum inhibitory concentration (MIC) and, subsequently, the minimum bactericidal concentration (MBC) of the test compound.

Scientific Rationale and Experimental Design

The fundamental principle of in vitro AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][6] This is quantitatively expressed as the MIC. Understanding the MIC is the first crucial step in assessing a compound's potential as a therapeutic agent. Beyond mere inhibition, it is also vital to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). This is determined by the MBC test, which measures the lowest concentration of the agent that results in a 99.9% reduction in the initial bacterial inoculum.[5]

The choice of testing methods is critical for generating reliable data. The broth microdilution method is a widely accepted and standardized technique for determining MIC values and is amenable to high-throughput screening.[5][8] The agar disk diffusion method, while qualitative, provides a simple and rapid preliminary assessment of antimicrobial activity.[6][8]

The selection of microbial strains for testing should be representative of common pathogens and include both Gram-positive and Gram-negative bacteria. Furthermore, the inclusion of drug-resistant strains is essential to evaluate the compound's efficacy against clinically challenging isolates. Quality control (QC) is paramount in AST, and the use of well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) is mandatory to ensure the validity of the results.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro antimicrobial testing of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Materials and Reagents

-

Test Compound: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid

-

Solvent for Test Compound: Dimethyl sulfoxide (DMSO), sterile

-

Bacterial Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

(Optional) Drug-resistant strains: Methicillin-resistant Staphylococcus aureus (MRSA)

-

-

Growth Media:

-

Reagents and Consumables:

-

Sterile 96-well microtiter plates[8]

-

Sterile petri dishes

-

Sterile paper disks (6 mm diameter)

-

Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Sterile micropipette tips, tubes, and loops

-

Incubator (35 ± 2 °C)

-

Spectrophotometer or turbidimeter

-

Positive control antibiotics (e.g., ampicillin, ciprofloxacin, vancomycin)

-

Resazurin sodium salt (optional, for viability indication)

-

Protocols

Protocol 1: Preparation of Test Compound Stock Solution

-

Accurately weigh a precise amount of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.

-

Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Further dilute the stock solution in sterile CAMHB to achieve the desired starting concentration for the assays. Note that the final concentration of DMSO in the assay wells should be non-inhibitory to the tested microorganisms (typically ≤1%).

Protocol 2: Preparation of Bacterial Inoculum

-

From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism using a sterile loop.

-

Inoculate the colonies into a tube containing 4-5 mL of sterile TSB or BHI broth.

-

Incubate the broth culture at 35 ± 2 °C until it reaches the log phase of growth, typically indicated by visible turbidity.

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Within 15 minutes of standardization, dilute the adjusted inoculum in sterile CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

Protocol 3: Broth Microdilution Assay for MIC Determination

-

Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

-

Add 100 µL of the starting concentration of the test compound (in CAMHB) to the first well of each row designated for that compound.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 50 µL from the tenth well.

-

The eleventh well will serve as the growth control (no compound), and the twelfth well will be the sterility control (no bacteria).

-

Inoculate all wells, except the sterility control, with 50 µL of the standardized bacterial inoculum (prepared in Protocol 2), bringing the final volume in each well to 100 µL.

-

Include rows for positive control antibiotics and a solvent control (DMSO at the highest concentration used for the test compound).

-

Seal the plate and incubate at 35 ± 2 °C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Broth microdilution protocol for MIC determination.

Protocol 4: Agar Disk Diffusion Assay (Kirby-Bauer Method)

-

Prepare a standardized bacterial inoculum as described in Protocol 2.

-

Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.[6]

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply sterile paper disks impregnated with a known concentration of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid onto the agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

Include disks with positive control antibiotics and a blank disk with the solvent as a negative control.

-

Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.

-

Measure the diameter of the zones of inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Protocol 5: Minimum Bactericidal Concentration (MBC) Determination

-

Following the MIC determination (Protocol 3), take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

-

Spot-inoculate the aliquots onto separate, labeled sections of a fresh MHA plate.

-

Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, which corresponds to a ≥99.9% killing of the initial inoculum.

Data Analysis and Interpretation

The results of the in vitro antimicrobial susceptibility testing should be recorded and analyzed systematically.

Table 1: Hypothetical MIC and MBC Data for 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid

| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |

| E. faecalis ATCC 29212 | 32 | >128 | >4 | Bacteriostatic |

| E. coli ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |

| P. aeruginosa ATCC 27853 | >128 | >128 | - | Inactive |

| MRSA (Clinical Isolate) | 16 | 64 | 4 | Bactericidal |

Interpretation of MBC/MIC Ratio:

-

Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is likely bactericidal.

-

Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic.

Table 2: Hypothetical Zone of Inhibition Data from Agar Disk Diffusion

| Microbial Strain | Zone of Inhibition (mm) |

| S. aureus ATCC 29213 | 18 |

| E. faecalis ATCC 29212 | 14 |

| E. coli ATCC 25922 | 10 |

| P. aeruginosa ATCC 27853 | 6 (No inhibition) |

| MRSA (Clinical Isolate) | 17 |

The zone of inhibition data from the disk diffusion assay should correlate with the MIC values. Larger zones of inhibition generally correspond to lower MICs.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro antimicrobial evaluation of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid. The data generated from these protocols will establish a foundational understanding of the compound's antimicrobial spectrum and potency. Promising results, particularly against drug-resistant strains, would warrant further investigation, including:

-

Time-kill kinetics assays: To understand the rate at which the compound kills bacteria.

-

Mechanism of action studies: To elucidate the molecular target of the compound.

-

In vivo efficacy studies: To evaluate the compound's activity in animal models of infection.

-

Toxicity assays: To assess the compound's safety profile.

The systematic application of these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the progression of novel antimicrobial candidates through the drug development pipeline.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Clinical and Laboratory Standards Institute (CLSI). (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI supplement M100.

- European Committee on Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth microdilution. Clinical Microbiology and Infection, 9(9), 1-7.

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. (2019). ChemistrySelect. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules. [Link]

-

Synthesis and Biological Evaluation of Novel 5-Oxo-1- Phenylpyrrolidine-3-Carboxylic Acid Analogs. (2018). Letters in Organic Chemistry. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022). European Journal of Clinical Microbiology & Infectious Diseases. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2019). WOAH. [Link]

-

The different methods for in vitro antimicrobial susceptibility testing... (n.d.). ResearchGate. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics. [Link]

Sources

- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdb.apec.org [pdb.apec.org]

- 7. woah.org [woah.org]

- 8. researchgate.net [researchgate.net]

Cell viability assays for "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" derivatives

Application Note: Cell Viability and Functional Screening of 5-Oxo-3-phenylpyrrolidine-3-carboxylic Acid Derivatives

Executive Summary

The scaffold 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid (and its structural analogs) represents a privileged pharmacophore in medicinal chemistry. Unlike simple pyrrolidones, the C3-quaternary center bearing both a phenyl ring and a carboxylic acid moiety imparts unique steric and electronic properties. Literature validates this class of compounds as potent intermediates for MMP-2/MMP-9 inhibitors (anti-inflammatory/metastasis), antimicrobial agents , and cytotoxic agents against solid tumors (e.g., A549 lung cancer, breast cancer).

This guide provides a rigorous framework for evaluating the cellular viability and functional toxicity of these derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of this scaffold—specifically, the acidity of the free carboxylic acid and its potential to generate false-positive cytotoxicity data through pH deviation rather than on-target pharmacology.

Compound Management & Physicochemical Considerations

The "Senior Scientist" Insight:

The most common failure mode in screening carboxylic acid derivatives is pH-induced cytotoxicity . The free carboxylic acid group (

Protocol: Preparation of "Bio-Compatible" Stocks

-

Solvent Selection:

-

Primary: Dimethyl sulfoxide (DMSO). The pyrrolidinone ring ensures good solubility in DMSO.

-

Stock Concentration: Prepare a 100 mM master stock. This allows for 1000x dilution to achieve a high test concentration (

) with only 0.1% DMSO content. -

Storage: Aliquot into amber glass vials (avoid plastic for long-term storage of hydrophobic compounds) and store at -20°C.

-

-

The Neutralization Step (Crucial):

-

Do not add the acidic DMSO stock directly to the media for high-concentration points.

-

Buffer Check: Ensure your culture media (DMEM/RPMI) contains 25 mM HEPES in addition to standard bicarbonate. HEPES provides superior buffering capacity against organic acids in the physiological range (pH 7.2–7.5).

-

Validation: For the highest concentration point (e.g.,

), prepare a "dummy" sample in media and measure pH. If pH < 7.2, neutralize the stock solution with equimolar NaOH or use a buffered solvent system.

-

Assay Selection Logic

To build a self-validating dataset, you must use orthogonal assays. Relying solely on MTT can be misleading if the compound affects mitochondrial dehydrogenase activity directly (a known issue with some pyrrolidine pharmacophores).

| Assay Type | Methodology | Why Use for this Scaffold? |

| Primary Screen | MTT / MTS | High-throughput. Measures metabolic activity (NAD(P)H flux). Cost-effective for initial SAR. |

| Confirmatory | ATP Luminescence (e.g., CellTiter-Glo) | Measures ATP quantification. Independent of metabolic enzymes. Distinguishes cytostasis from cytotoxicity. |

| Functional | Wound Healing (Scratch) | Measures migration. Directly relevant to the MMP-2/9 inhibitory potential of this scaffold. |

Visual Workflows (Graphviz)

Figure 1: Critical Compound Preparation Workflow

Caption: Logic flow for handling acidic derivatives to prevent pH artifacts.

Figure 2: Orthogonal Assay Strategy

Caption: Multi-parametric screening approach to validate cytotoxicity vs. functional impairment.

Detailed Protocols

Protocol A: MTT Metabolic Assay (Standardized)

Target: Adherent cancer lines (e.g., A549, MCF-7) relevant to the scaffold's literature profile.

Materials:

-

MTT Reagent (5 mg/mL in PBS, sterile filtered).

-

Solubilization Buffer (DMSO or SDS-HCl).

-

96-well clear flat-bottom plates.

Procedure:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 100

media. Incubate 24h for attachment.-

Note: Include "Blank" wells (media only, no cells) to subtract background absorbance.

-

-

Treatment:

-

Labeling:

-

Add 10

of MTT reagent per well. -

Incubate at 37°C for 2–4 hours until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully aspirate media (do not disturb crystals).

-

Add 100

DMSO. Shake plate for 10 mins.

-

-

Readout:

-

Measure Absorbance at 570 nm (Signal) and 630 nm (Reference).

-

Calculate

.

-

Protocol B: Functional Wound Healing Assay (Migration)

Rationale: Since 5-oxo-pyrrolidine-3-carboxylic acids are structural analogs of MMP inhibitors, they may inhibit metastasis without killing cells. This assay detects that specific activity.

Procedure:

-

Confluence: Grow cells to 100% confluence in a 24-well plate.

-

Starvation: Switch to low-serum media (0.5% FBS) for 12h prior to scratching (minimizes proliferation, isolates migration).

-

The Scratch: Use a p200 pipette tip to scratch a straight line through the monolayer. Wash with PBS to remove debris.

-

Treatment: Add media containing the compound at a sub-cytotoxic concentration (e.g., IC10 determined from Protocol A).

-

Imaging: Image the scratch at T=0h and T=24h.

-

Analysis: Calculate % Wound Closure:

Data Analysis & Interpretation

Calculating IC50:

Do not use linear regression. Use a 4-parameter logistic (4PL) non-linear regression model :

-

X: Log of concentration.

-

Y: Normalized viability (%).

Troubleshooting Table:

| Observation | Probable Cause | Solution |

| Yellow color in media immediately after addition | Acidic pH shift from -COOH group. | Neutralize stock with NaOH or increase HEPES buffer. |

| Precipitation in wells | Compound insolubility in aqueous media. | Lower max concentration; check if crystals formed under microscope. |

| High viability but no migration (Scratch Assay) | Specific MMP inhibition / Cytostatic effect. | Desired Outcome. Indicates functional efficacy without general toxicity. |

References

-

Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 2019.[1]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules (MDPI), 2022.

-

Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry, 2020.

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PLOS ONE, 2023.

-

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2) Product Data. CymitQuimica.

Sources

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Conjugation of 5-Oxo-3-phenylpyrrolidine-3-carboxylic Acid

This Application Note is designed for medicinal chemists and chemical biologists focusing on the functionalization of the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold (CAS: 58024-63-8).

Unlike standard peptide couplings, this scaffold presents a specific synthetic challenge: the quaternary carbon center at the C3 position .[1] The steric bulk of the phenyl group adjacent to the carboxylic acid significantly reduces the electrophilicity of the carbonyl carbon, often leading to stalled reactions or low yields with standard carbodiimide protocols.

This guide provides optimized protocols to overcome this steric hindrance, ensuring high-efficiency conjugation to bioactive amines, fluorophores, or PROTAC linkers.[1]

Introduction & Structural Analysis

The 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold acts as a rigid, non-planar core often utilized in the design of PDE4 inhibitors , neuromodulatory agents , and peptidomimetics . Its value lies in the C3 quaternary center, which locks the phenyl group into a specific vector, restricting conformational freedom and enhancing binding selectivity.[1]

The Synthetic Challenge: Steric Hindrance[2]

-

The Problem: The carboxylic acid is attached to a quaternary carbon (C3), flanked by a phenyl ring and the pyrrolidine ring system.[1] This creates a "steric wall" that blocks the approach of incoming nucleophiles (amines).[1][2]

-

The Risk: Standard coupling agents (EDC, HBTU) often form the active ester, but the subsequent aminolysis is too slow, leading to hydrolysis or N-acyl urea rearrangement byproducts.[1]

-

The Solution: Activation via Acid Chlorides (using Ghosez’s reagent or Oxalyl Chloride) or high-activity uronium salts (HATU/HOAt ) is required to drive the reaction to completion.[1]

Chemical Strategy & Decision Matrix

Before starting, select the protocol based on your amine's properties:

-

Protocol A (The "Sledgehammer"): Acid Chloride Activation. [1]

-

Protocol B (The "Scalpel"): HATU/HOAt Activation. [1]

Figure 1: Decision matrix for selecting the optimal conjugation strategy based on the stability and reactivity of the amine partner.

Experimental Protocols

Protocol A: Acid Chloride Activation (Recommended for Small Molecules)

This method overcomes the C3 steric hindrance by generating the highly reactive acid chloride intermediate.[1]

Reagents:

-

Scaffold: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (Excess)[1]

-

Catalyst: DMF (Dimethylformamide) - 2-3 drops (Critical for Vilsmeier-Haack like activation)

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

-

Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA)[1]

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the scaffold (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Catalysis: Add catalytic DMF (1-2 drops). Note: This forms the reactive Vilsmeier intermediate.

-

Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

-

Evolution: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (CO/CO2) indicates reaction progress.[1]

-

Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM. Do not store; use immediately.

-

Coupling: Add the amine partner (1.1 equiv) and DIEA (3.0 equiv) to the acid chloride solution at 0°C.

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LCMS.

-

Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with 1N HCl (if product is acid stable) and Brine.[1] Dry over Na2SO4.

Troubleshooting Tip: If the lactam NH is unprotected, avoid using strong bases (NaH) which could deprotonate the lactam and cause N-alkylation.[1] DIEA is safe.

Protocol B: HATU/HOAt Activation (Recommended for Sensitive Amines)

Uses the HOAt additive to speed up coupling at hindered centers without the harsh conditions of acid chlorides.[1]

Reagents:

-

Scaffold: 1.0 equiv

-

Coupling Agent: HATU (1.2 equiv)[1]

-

Base: DIEA (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (preferred over DCM for HATU solubility)[1]

Step-by-Step Procedure:

-

Pre-activation: Dissolve the scaffold (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Base Addition: Add DIEA (1.0 equiv only at this stage) and stir for 5–10 minutes. Color change to yellow/orange is typical.[1]

-

Amine Addition: Add the amine partner (1.1 equiv) followed by the remaining DIEA (2.0 equiv).[1]

-

Reaction: Stir at RT for 16–24 hours. Note: Hindered substrates require longer reaction times than standard couplings.[1]

-

Monitoring: Check LCMS for the product mass. If the active ester persists but product is not forming, heat to 40°C.[1]

-

Workup: Dilute with Ethyl Acetate. Wash intensively with water (3x) and LiCl (5% solution) to remove DMF.[1]

Analytical Data & Quality Control

When characterizing the conjugate, pay attention to the C3-Chirality . If you started with a racemic scaffold, your product will be a racemate.[1] If you used a chiral amine, you will form diastereomers which may be separable by HPLC.[1]

| Analytical Method | Expected Observation | Notes |

| 1H-NMR | Phenyl protons (7.2-7.5 ppm) | Diagnostic multiplet integration (5H). |

| 1H-NMR | Lactam NH (~8.0-9.0 ppm) | Broad singlet. Exchangeable with D2O. |

| 13C-NMR | Quaternary C3 (~55-65 ppm) | Key diagnostic peak. Will not show up in DEPT-135. |

| LCMS | [M+H]+ | Lactam ring is stable; fragmentation usually occurs at the new amide bond.[1] |

| IR | C=O (Lactam) vs C=O[1] (Amide) | Lactam C=O appears ~1700 cm⁻¹; Amide C=O ~1650 cm⁻¹.[1] |

Applications in Drug Discovery[4][5]

A. Fragment-Based Drug Discovery (FBDD)

This scaffold is an ideal "linker-hub" for PROTACs. The rigid phenyl ring provides a specific exit vector for the linker.

-

Design: Conjugate the carboxylic acid to a diamine linker (e.g., piperazine or PEG-diamine).[1]

-

Benefit: The quaternary center prevents "linker collapse," maintaining the spatial separation required for E3 ligase and Target Protein recruitment.[1]

B. PDE4 Inhibition Probes

Analogs of this scaffold (structurally related to Rolipram) bind the PDE4 catalytic pocket.[1]

-

Protocol: Conjugate a fluorophore (e.g., FITC-CAD or BODIPY-amine) to the carboxylic acid.

-

Use: Fluorescence Polarization (FP) assays to measure displacement of the probe by novel inhibitors.[1]

References

-

Synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid derivatives

-

Amide Coupling Strategies for Sterically Hindered Carboxylic Acids

-

Bioactivity of Pyrrolidinone Scaffolds (PDE4 Context)

-

General Protocol for Acid Chloride Activation

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-oxo-3-phenylpyrrolidine-3-carboxylic acid | 58024-63-8 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid